molecular formula C35H43NO5 B12385216 AChE-IN-42

AChE-IN-42

Cat. No.: B12385216
M. Wt: 557.7 g/mol
InChI Key: LGWQXEJAHHTKMO-KZCTXIBJSA-N
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Description

AChE-IN-42 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound is of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are crucial for cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-42 typically involves the reaction of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as manganese(III) acetate. The reaction is carried out under controlled temperatures and monitored using techniques like high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-42 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

AChE-IN-42 has a wide range of scientific research applications:

Mechanism of Action

AChE-IN-42 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase. The pathways involved in this mechanism include the cholinergic signaling pathway, which is crucial for cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE-IN-42 is unique due to its dual inhibitory effects on both acetylcholinesterase and beta-site APP cleaving enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease. This dual inhibition can potentially provide more comprehensive therapeutic benefits compared to other acetylcholinesterase inhibitors .

Properties

Molecular Formula

C35H43NO5

Molecular Weight

557.7 g/mol

IUPAC Name

17-O-ethyl 5-O-prop-2-ynyl (1S,4R,9R,10R,12S)-14-hydroxy-5,9,18-trimethyl-23-propan-2-yl-19-azahexacyclo[10.9.2.01,10.04,9.013,21.016,20]tricosa-13,15,17,20,22-pentaene-5,17-dicarboxylate

InChI

InChI=1S/C35H43NO5/c1-8-15-41-32(39)34(7)13-10-12-33(6)25(34)11-14-35-18-23(19(3)4)21(17-26(33)35)28-24(37)16-22-27(31(38)40-9-2)20(5)36-30(22)29(28)35/h1,16,18-19,21,25-26,36-37H,9-15,17H2,2-7H3/t21-,25+,26+,33-,34?,35-/m0/s1

InChI Key

LGWQXEJAHHTKMO-KZCTXIBJSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)[C@H]4C[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)C4CC5C3(CCC6C5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C

Origin of Product

United States

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